molecular formula C15H18FN3O2S B5043149 (Z)-N,N'-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE

(Z)-N,N'-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE

Cat. No.: B5043149
M. Wt: 323.4 g/mol
InChI Key: ZBZIFBFGQSIRMA-UHFFFAOYSA-N
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Description

(Z)-N,N’-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound characterized by its unique chemical structure This compound features a fluorophenyl group, a dioxopyrrolidinyl moiety, and a sulfanyl methanimidamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N’-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorophenyl Intermediate: This involves the reaction of 4-fluoroaniline with suitable reagents to introduce the fluorophenyl group.

    Synthesis of the Dioxopyrrolidinyl Moiety: This step involves the cyclization of appropriate precursors to form the dioxopyrrolidinyl ring.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the dioxopyrrolidinyl moiety using a sulfanyl methanimidamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N’-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N,N’-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, (Z)-N,N’-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N,N’-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety can participate in hydrogen bonding and electrostatic interactions. The sulfanyl methanimidamide linkage may play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)biguanide hydrochloride: Shares the fluorophenyl group but differs in the overall structure and functional groups.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring, offering different reactivity and applications.

    Sulfonamide derivatives: These compounds share the sulfonamide functional group and exhibit similar biological activities.

Uniqueness

(Z)-N,N’-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is unique due to its combination of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a sulfanyl methanimidamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-3-17-15(18-4-2)22-12-9-13(20)19(14(12)21)11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZIFBFGQSIRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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